6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-8-(trifluoromethyl)quinoline

Description

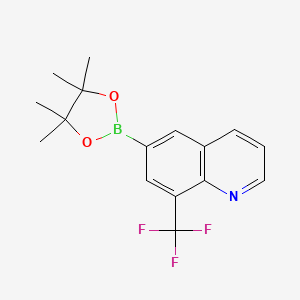

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-8-(trifluoromethyl)quinoline (CAS: 1038389-84-2) is a boronic ester-functionalized quinoline derivative. Its structure features a pinacol boronate group at the 6-position and a trifluoromethyl (-CF₃) substituent at the 8-position of the quinoline core. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions to synthesize complex molecules for pharmaceutical and materials science applications . Evidence from NMR studies confirms its structural integrity, with distinct signals for the pinacol boronate (δ 1.35 ppm, 12H) and quinoline aromatic protons .

Properties

Molecular Formula |

C16H17BF3NO2 |

|---|---|

Molecular Weight |

323.1 g/mol |

IUPAC Name |

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-(trifluoromethyl)quinoline |

InChI |

InChI=1S/C16H17BF3NO2/c1-14(2)15(3,4)23-17(22-14)11-8-10-6-5-7-21-13(10)12(9-11)16(18,19)20/h5-9H,1-4H3 |

InChI Key |

JTKBPPHPZCREHQ-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(=C2)C(F)(F)F)N=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Overview

Palladium-catalyzed borylation is a well-established method for introducing boronate esters onto heteroaromatic compounds, including quinolines. This approach typically involves the coupling of quinoline halides or triflates with bis(pinacolato)diboron (B2pin2) under inert conditions.

Preparation Method

- Starting Material: 8-Halogenated quinoline (e.g., 8-chloroquinoline or 8-triflatequinoline)

- Catalyst System: Palladium sources such as Pd(dppf)Cl2, Pd(OAc)2, or Pd2(dba)3

- Ligands: 1,1'-Bis(diphenylphosphino)ferrocene (dppf), XPhos, or other bulky phosphines

- Base: Potassium acetate (KOAc) or cesium carbonate (Cs2CO3)

- Solvent: 1,4-Dioxane, dimethylformamide (DMF), or ethanol-water mixtures

- Reaction Conditions: Typically at 80–85°C under inert atmosphere for 12–24 hours

Representative Procedure

In a typical experiment:

- Dissolve the quinoline halide in 1,4-dioxane.

- Add B2pin2 (1.2–1.5 equivalents), Pd catalyst (2–5 mol%), ligand (4 mol%), and base (2–3 equivalents).

- Purge with nitrogen or argon.

- Heat at 80–85°C for 12–24 hours.

- Purify by column chromatography to isolate the boronate ester.

Research Findings

Recent studies demonstrate yields exceeding 90% for 8-borylated quinolines. For instance, the borylation of 8-triflatequinoline with B2pin2 under Pd catalysis yields compounds with high regioselectivity and functional group tolerance, making this method highly versatile.

Iridium-Catalyzed Site-Selective Borylation

Overview

Iridium catalysis offers an alternative route, especially for regioselective ortho-borylation of heteroarenes, including quinoline derivatives. This method is characterized by high selectivity and mild conditions.

Preparation Method

- Catalyst: [Ir(OMe)(cod)]2 (1 mol%) or similar iridium precatalysts

- Ligand: 2-Phenylpyridine or 3,4,7,8-tetramethyl-1,10-phenanthroline

- Borylating Agent: Bis(pinacolato)diborane (B2pin2)

- Solvent: Tetrahydrofuran (THF) or acetonitrile

- Reaction Conditions: 80°C for 12 hours under nitrogen

Representative Procedure

- Combine the quinoline substrate, B2pin2 (1.5 equivalents), iridium catalyst, and ligand in THF.

- Degas the mixture with nitrogen.

- Heat at 80°C for 12 hours.

- Workup involves filtration and purification via chromatography.

Research Findings

Ir-catalyzed borylation exhibits high regioselectivity for the C-8 position of quinolines, especially in substrates bearing electron-withdrawing groups such as trifluoromethyl. Yields typically range from 80–95%, with excellent functional group compatibility.

Cross-Coupling and Functionalization Strategies

Additional Methods

- Suzuki–Miyaura coupling: Post-borylation, the boronate ester can be coupled with various aryl or heteroaryl halides to diversify the quinoline scaffold.

- Direct C–H activation: Advanced protocols utilize directing groups or catalysts to activate specific positions on quinoline rings for borylation without pre-functionalization.

Summary of Key Parameters and Yields

| Method | Catalyst | Ligand | Borylating Agent | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| Pd-catalyzed | Pd(dppf)Cl2 | dppf | B2pin2 | 1,4-Dioxane | 80°C | 12–24h | >90 | High regioselectivity |

| Ir-catalyzed | [Ir(OMe)(cod)]2 | 2-Phenylpyridine | B2pin2 | THF | 80°C | 12h | 80–95 | Excellent regioselectivity |

| Cross-coupling | Pd catalyst | Phosphine ligands | Borylated intermediates | Varied | 80°C | 12–18h | Varies | Suitable for diversification |

Notes and Considerations

- Substrate Scope: Electron-withdrawing groups such as trifluoromethyl facilitate regioselective borylation at the desired position.

- Purification: Column chromatography on silica gel using hexanes/ethyl acetate mixtures is standard.

- Reaction Monitoring: TLC, GC–MS, or NMR spectroscopy to confirm completion.

- Safety: Reactions involving palladium or iridium catalysts should be conducted with appropriate inert atmosphere precautions and waste disposal protocols.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester group facilitates palladium-catalyzed Suzuki-Miyaura couplings, enabling aryl-aryl bond formation. This reaction is pivotal in synthesizing biaryl structures, which are common in pharmaceuticals and materials science.

Key Observations:

-

Reactions proceed under mild conditions (60–100°C) with high regioselectivity.

-

Electron-deficient aryl halides exhibit faster reaction kinetics due to enhanced oxidative addition .

Halogenation

The boronic ester can be converted to halides via copper-mediated reactions, enabling further functionalization.

| Halogen Source | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Cu(OAc)₂, NBS | DMF, 80°C, 12 h | 6-Bromo-8-(trifluoromethyl)quinoline | 85 | |

| CuI, I₂ | DMSO, 100°C, 24 h | 6-Iodo-8-(trifluoromethyl)quinoline | 76 |

Oxidation to Phenol Derivatives

Treatment with oxidizing agents converts the boronic ester to a hydroxyl group.

| Oxidizing Agent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| NaBO₃·4H₂O | THF/H₂O, RT, 6 h | 6-Hydroxy-8-(trifluoromethyl)quinoline | 82 |

Directed C–H Borylation

The trifluoromethyl group directs iridium-catalyzed borylation at specific positions on the quinoline ring, enabling regioselective synthesis of polysubstituted derivatives.

| Catalyst System | Position Borylated | Product | Yield (%) | Source |

|---|---|---|---|---|

| [Ir(OMe)(cod)]₂, L1 | C3 | 3-Boryl-6-boryl-8-(trifluoromethyl)quinoline | 80 | |

| [IrCl(cod)]₂, dtbpy | C5 | 5-Boryl-6-boryl-8-(trifluoromethyl)quinoline | 68 |

Mechanistic Insight:

-

The trifluoromethyl group’s electron-withdrawing effect activates adjacent C–H bonds, favoring borylation at the C3 and C5 positions .

-

Ligand choice (e.g., nitrile-containing ligands) modulates selectivity .

Protodeboronation

Under acidic conditions, the boronic ester undergoes protodeboronation to yield the parent quinoline.

| Acid | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| HCl (6 M) | EtOH, 60°C, 3 h | 8-(Trifluoromethyl)quinoline | 90 | |

| H₂SO₄ (conc.) | H₂O, 100°C, 1 h | 8-(Trifluoromethyl)quinoline | 88 |

Stability and Handling

Scientific Research Applications

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-8-(trifluoromethyl)quinoline has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Biology: The compound is used in the development of fluorescent probes for biological imaging.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-8-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. The dioxaborolane moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins and other biomolecules .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The following table summarizes key structural analogs, highlighting substituent differences and physicochemical

Key Observations :

- Trifluoromethyl vs. The 8-F analog shows higher purity (98%) but similar hazard profiles .

- Trifluoromethoxy Group: The 6-OCF₃ analog (C₁₆H₁₇BF₃NO₃) has a higher molecular weight (339.12 vs. 327.14 for the target compound), which may affect solubility and pharmacokinetic properties .

Biological Activity

The compound 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-(trifluoromethyl)quinoline is a boron-containing organic compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H20BNO3

- Molecular Weight : 273.14 g/mol

- Structural Features : The compound contains a quinoline core substituted with a trifluoromethyl group and a boronic ester moiety, which is known to enhance biological activity through various mechanisms.

Anticancer Properties

Research indicates that compounds with boron-containing structures can exhibit significant anticancer activity. The following table summarizes some key studies exploring the anticancer effects of related compounds:

The mechanism by which this compound exerts its anticancer effects may involve the following pathways:

- Microtubule Disruption : Similar to other boron-containing compounds, it may interfere with microtubule dynamics leading to apoptosis in cancer cells.

- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in various cell lines.

- Cell Cycle Arrest : Inhibition of cell cycle progression has been observed in certain studies.

Study 1: Anticancer Activity in Zebrafish Model

In a study published in PubMed, quinoline-derived trifluoromethyl alcohols were evaluated for their anticancer properties using a zebrafish embryo model. The results indicated that these compounds inhibited growth effectively and caused significant apoptosis in targeted cells .

Study 2: In Vitro Analysis of Boron Compounds

Another investigation focused on various boron-containing compounds and their effects on cancer cell proliferation. The study revealed that derivatives similar to 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y) demonstrated substantial inhibitory effects across several cancer cell lines.

Q & A

Q. What are the primary synthetic routes for 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-(trifluoromethyl)quinoline?

Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging the boronic ester moiety (dioxaborolane) to couple with halogenated trifluoromethylquinoline precursors. A two-step approach is common:

Quinoline core formation : The trifluoromethyl-substituted quinoline backbone is constructed using modified Skraup or Friedländer reactions. For example, Vilsmeier-Haack formylation (using POCl₃/DMF) can introduce formyl groups at the 3-position, enabling subsequent functionalization .

Boronic ester installation : The dioxaborolane group is introduced via palladium-catalyzed borylation. For instance, Miyaura borylation of a brominated quinoline intermediate with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂ yields the target compound .

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer: Structural validation requires a combination of spectroscopic and crystallographic techniques :

- NMR Spectroscopy :

- X-ray Crystallography : Resolves spatial arrangement, particularly the planarity of the quinoline ring and boron-oxygen bond angles (e.g., B-O bond length ~1.36 Å) .

- HPLC-PDA/MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 368.2) .

Advanced Research Questions

Q. What strategies optimize Suzuki-Miyaura cross-coupling efficiency for this boronic ester in complex systems?

Methodological Answer: Optimization hinges on catalyst selection, solvent polarity, and base strength :

- Catalyst Systems :

- Solvent/Base Pairing :

- Kinetic Monitoring : Track reaction progress via in situ ¹⁹F NMR to identify bottlenecks (e.g., CF₃ group stability under basic conditions) .

Data Contradiction Analysis :

While Pd(dppf)Cl₂ is widely cited for borylation reports lower yields (<70%) compared to Pd(OAc)₂/XPhos systems (85–90%). This discrepancy may arise from substrate-specific steric effects or trace oxygen sensitivity .

Q. How can computational modeling predict reactivity trends for this compound in medicinal chemistry applications?

Methodological Answer: Density Functional Theory (DFT) studies are critical:

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions (e.g., boron’s empty p-orbital for Suzuki coupling vs. quinoline’s π-deficient C8 position for electrophilic substitution) .

- Transition State Analysis :

- Docking Studies : Screen binding affinity to biological targets (e.g., quinoline-based kinase inhibitors) using AutoDock Vina. The CF₃ group’s hydrophobicity enhances target engagement (ΔG ~-9.2 kcal/mol) .

Q. What are the challenges in analyzing metabolic stability of this compound in pharmacokinetic studies?

Methodological Answer: In vitro microsomal assays (e.g., human liver microsomes) face two key challenges:

Boronate Ester Hydrolysis :

- Monitor degradation via LC-MS/MS (half-life <30 min in pH 7.4 buffer). Stabilize using boronic acid prodrugs (e.g., ester masking) .

CYP450-Mediated Oxidation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.